molecular formula C16H19N B13933953 5-Methyl-2-(2-naphthalenyl)piperidine

5-Methyl-2-(2-naphthalenyl)piperidine

Cat. No.: B13933953
M. Wt: 225.33 g/mol
InChI Key: FUYGHULHZYQSMP-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-naphthalenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-naphthalenyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be catalyzed by a dual-functional ionic liquid to afford substituted piperidines . This reaction is typically carried out under reflux conditions in ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactions and microwave irradiation can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-naphthalenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

5-Methyl-2-(2-naphthalenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-naphthalenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. For example, piperidine derivatives have been shown to interact with opioid receptors, which can result in analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(2-naphthalenyl)piperidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a naphthalene ring and a piperidine moiety makes it a valuable compound for various applications.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

5-methyl-2-naphthalen-2-ylpiperidine

InChI

InChI=1S/C16H19N/c1-12-6-9-16(17-11-12)15-8-7-13-4-2-3-5-14(13)10-15/h2-5,7-8,10,12,16-17H,6,9,11H2,1H3

InChI Key

FUYGHULHZYQSMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(NC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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